molecular formula C8H17N3O B15350655 N-[(Piperazin-1-yl)methyl]propanamide CAS No. 229499-91-6

N-[(Piperazin-1-yl)methyl]propanamide

Cat. No.: B15350655
CAS No.: 229499-91-6
M. Wt: 171.24 g/mol
InChI Key: CXDPIWHRDPHWAR-UHFFFAOYSA-N
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Description

N-[(Piperazin-1-yl)methyl]propanamide is a synthetic compound featuring a piperazine core linked via a methyl group to a propanamide moiety. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and bioavailability, and their ability to act as pharmacophores in targeting enzymes or receptors .

Properties

CAS No.

229499-91-6

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N-(piperazin-1-ylmethyl)propanamide

InChI

InChI=1S/C8H17N3O/c1-2-8(12)10-7-11-5-3-9-4-6-11/h9H,2-7H2,1H3,(H,10,12)

InChI Key

CXDPIWHRDPHWAR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCN1CCNCC1

Origin of Product

United States

Scientific Research Applications

Chemistry: N-(PIPERAZIN-1-YLMETHYL)PROPANAMIDE is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals. Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(PIPERAZIN-1-YLMETHYL)PROPANAMIDE exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

a. Target Engagement and Selectivity

  • PARPYnD 3: Designed for in-cell target profiling, its diazirine group enables photo-crosslinking for protein interaction studies. The phthalazinone substituent enhances binding to kinase targets .
  • PROTAC Degraders (e.g., Compound 5b in ): Piperazine-propanamide scaffolds are integrated into heterobifunctional degraders targeting CDK12/CDK13. These compounds exhibit nanomolar potency (HRMS-confirmed purity: 100%) and depend on the piperazine linker for proteasome-mediated degradation .
  • Acetylcholinesterase Inhibitors () : Propanamide analogs with pyridyl or benzimidazolyl groups show varied inhibition potencies, likely due to differences in hydrophobic substituents affecting binding pocket interactions .

b. Physicochemical Properties

  • Solubility : Shorter chains (e.g., propanamide in the target compound) may improve aqueous solubility compared to pentanamide derivatives (e.g., 674361-35-4) .

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